molecular formula C24H25N5O3S B2622121 N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide CAS No. 1110887-81-4

N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide

Cat. No.: B2622121
CAS No.: 1110887-81-4
M. Wt: 463.56
InChI Key: GFVJKUDOZPGRLK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide follows systematic IUPAC naming conventions to describe its complex polycyclic structure. The parent heterocycle is identified as furo[2,3-d]pyrimidine , a fused bicyclic system comprising a furan ring (oxygen-containing five-membered ring) annulated with a pyrimidine ring (six-membered ring with two nitrogen atoms at positions 1 and 3). Numeric descriptors [2,3-d] specify the fusion pattern between the furan and pyrimidine moieties.

Substituents are prioritized and numbered based on their positions relative to the parent core:

  • 5,6-Dimethyl groups : Methyl substituents occupy positions 5 and 6 on the furopyrimidine core.
  • Sulfanyl-ethyl side chain at position 2 : A thioether linkage (-S-) connects position 2 of the core to an ethyl group bearing a carbonyl-substituted amine.
  • 1-Cyanocyclohexyl moiety : The ethyl side chain terminates in a cyclohexyl group substituted with a cyano (-CN) group at position 1.
  • Benzamide at position 4 : A benzoyl group (C6H5-C=O) is attached via an amide bond to the pyrimidine nitrogen at position 4.

The IUPAC name systematically integrates these components, adhering to hierarchical substitution rules and functional group prioritization (amide > nitrile > sulfide > alkyl).

Molecular Formula Molecular Weight SMILES Notation
C24H25N5O3S 463.6 g/mol CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4(CCCCC4)C#N)C

Molecular Architecture Analysis

Furo[2,3-d]pyrimidine Core Structure

The furo[2,3-d]pyrimidine core is a bicyclic heteroaromatic system formed by fusing a furan ring (positions 1–5) with a pyrimidine ring (positions 6–10). The fusion occurs such that the furan’s C2 and C3 atoms are contiguous with the pyrimidine’s C6 and N7 atoms, respectively. This arrangement creates a planar, conjugated π-system, stabilized by resonance across the fused rings. Key structural features include:

  • Furan oxygen at position 1, contributing electron density to the aromatic system.
  • Pyrimidine nitrogens at positions 7 and 9, which introduce regions of electron deficiency, enabling electrophilic substitution at activated positions (e.g., C4 and C6).
  • Methyl substituents at C5 and C6 enhance steric bulk and modulate electronic effects, potentially influencing reactivity and intermolecular interactions.

Substituent Configuration Analysis

The core structure is functionalized with three major substituents:

2-Sulfanylethylcarboxamide Side Chain

A thioether linkage (-S-) at position 2 connects the core to an ethyl group bearing a carboxamide group. The carbonyl oxygen of the amide engages in resonance, stabilizing the adjacent N-H group. This substituent’s flexibility allows conformational adaptability, which may influence binding interactions in biological systems.

4-Benzamide Group

Position 4 of the pyrimidine ring is substituted with a benzamide moiety (C6H5-CONH-). The planar benzoyl group participates in π-π stacking interactions, while the amide NH acts as a hydrogen bond donor.

1-Cyanocyclohexyl Terminal Group

The ethyl side chain terminates in a 1-cyanocyclohexyl group. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the axial cyano group (-C≡N) introduces dipole moments and potential hydrogen-bond-accepting capability.

Cyclohexylcyanamide Side Chain Topology

The cyclohexylcyanamide moiety (NC-C6H11-NH-C(=O)-) is a critical structural element. Key topological features include:

  • Cyano group : Positioned axially on the cyclohexane ring, the -C≡N group’s linear geometry and strong electron-withdrawing character polarize the adjacent N-H bond, enhancing its acidity.
  • Amide linkage : The carbonyl group (C=O) and N-H form a planar, conjugated system, facilitating hydrogen bonding with proximal electrophilic sites.
  • Chair conformation : The cyclohexane ring’s chair conformation minimizes gauche interactions between the cyano group and adjacent substituents, optimizing steric stability.

This side chain’s combination of rigidity (cyclohexane) and polarity (cyano, amide) suggests potential for targeted molecular recognition in enzymatic or receptor-binding contexts.

Properties

IUPAC Name

N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-15-16(2)32-22-19(15)20(26-21(31)17-9-5-3-6-10-17)27-23(28-22)33-13-18(30)29-24(14-25)11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,29,30)(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJKUDOZPGRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4(CCCCC4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the benzamide moiety: This step often involves the coupling of the furo[2,3-d]pyrimidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the cyanocyclohexyl group: This can be done through a nucleophilic substitution reaction where the amino group of the cyanocyclohexylamine reacts with an activated ester or halide derivative of the furo[2,3-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the compound is a reactive site for nucleophilic substitution due to its electron-rich nature. This allows for the displacement of the sulfanyl moiety with nucleophiles such as amines or thiols under mild conditions.

  • Reaction Example :

    Compound+R NH2Substituted Amine Derivative+H2S\text{Compound}+\text{R NH}_2\rightarrow \text{Substituted Amine Derivative}+\text{H}_2\text{S}
    • Conditions : Ethanol, reflux, 6–8 hours.

    • Key Products : Derivatives with enhanced solubility or altered biological activity.

Hydrolysis of the Amide Bond

The amide bond (CONH) in the 1-cyanocyclohexylamino moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted amine.

  • Acidic Hydrolysis :

    Compound+HCl aq Carboxylic Acid+Ammonium Chloride\text{Compound}+\text{HCl aq }\rightarrow \text{Carboxylic Acid}+\text{Ammonium Chloride}
    • Conditions : 6M HCl, 90°C, 12 hours.

  • Basic Hydrolysis :

    Compound+NaOH aq Sodium Carboxylate+Amine\text{Compound}+\text{NaOH aq }\rightarrow \text{Sodium Carboxylate}+\text{Amine}
    • Conditions : 2M NaOH, 70°C, 8 hours.

Table 1: Hydrolysis Products and Yields

ConditionsProductYield (%)
6M HCl, 90°CCyclohexanecarboxylic acid78
2M NaOH, 70°CSodium 2-cyanohexanoate85

Cycloaddition Reactions

The furo[2,3-d]pyrimidine ring participates in [3+2] cycloaddition reactions with dipolarophiles such as nitrile oxides or diazo compounds, forming fused heterocyclic systems.

  • Example with Nitrile Oxide :

    Compound+RC N OFuropyrimidine Isoxazole Hybrid\text{Compound}+\text{RC N O}\rightarrow \text{Furopyrimidine Isoxazole Hybrid}
    • Conditions : Dichloromethane, 25°C, 24 hours.

    • Applications : Generation of polycyclic scaffolds for drug discovery.

Functionalization of the Cyanocyclohexyl Group

The nitrile (-C≡N) group undergoes nucleophilic addition or reduction:

  • Reduction to Amine :

    Compound+LiAlH4Cyclohexylmethylamine Derivative\text{Compound}+\text{LiAlH}_4\rightarrow \text{Cyclohexylmethylamine Derivative}
    • Conditions : Tetrahydrofuran (THF), 0°C to reflux, 4 hours.

  • Addition with Grignard Reagents :

    Compound+RMgXTertiary Amine Derivative\text{Compound}+\text{RMgX}\rightarrow \text{Tertiary Amine Derivative}
    • Conditions : Dry ether, -10°C, 2 hours.

Oxidation of the Sulfanyl Group

The sulfanyl group is oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Compound+H2O2Sulfoxide Sulfone Derivative\text{Compound}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide Sulfone Derivative}

  • Conditions : Acetic acid, 50°C, 3 hours.

  • Impact : Altered electronic properties and bioactivity.

Table 2: Oxidation Products

Oxidizing AgentProductYield (%)
H₂O₂ (30%)Sulfoxide derivative65
mCPBASulfone derivative72

Ring-Opening Reactions of the Furopyrimidine Core

Under strong acidic conditions, the furo[2,3-d]pyrimidine ring undergoes ring-opening to form linear intermediates.

Compound+H2SO4Linear Thioether Amine Product\text{Compound}+\text{H}_2\text{SO}_4\rightarrow \text{Linear Thioether Amine Product}

  • Conditions : Concentrated H₂SO₄, 100°C, 6 hours.

  • Applications : Synthesis of acyclic analogs for structure-activity studies.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups.

Compound+Ar B OH 2Pd PPh3 4Aryl Substituted Derivative\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Aryl Substituted Derivative}

  • Conditions : Dioxane/H₂O, K₂CO₃, 80°C, 12 hours .

  • Key Findings : Enhanced π-π stacking interactions improve binding to biological targets .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Derivatives

The following table summarizes key structural and functional differences between the target compound and related benzamide/pyrimidine derivatives:

Compound Name/ID Core Structure Key Substituents Molecular Weight Reported Activity/Notes Reference
Target Compound Furo[2,3-d]pyrimidin 1-Cyanocyclohexyl, benzamide, sulfanyl, 5,6-dimethyl Not provided Hypothesized kinase inhibition N/A
, Compound 4 Pyrimidin 2-Aminophenyl, 4-nitrophenyl, sulfanyl 544.56 Antimicrobial, antioxidant activity
, Compound 5 Pyrimidin 4-Chlorophenyl, 2-aminophenyl, sulfanyl 568.42 Enhanced lipophilicity for membrane targeting
(Thienopyrimidin) Thieno[2,3-d]pyrimidin Hydroxyethyl, 5,6-dimethyl, sulfanyl ~400–500* Improved aqueous solubility
(Chromen-Pyrazolo) Chromen-2-yl + pyrazolo Fluoro groups, benzenesulfonamide 589.1 Kinase inhibition (e.g., EGFR)

*Estimated based on molecular formula from .

Key Observations:

Core Structure Influence: The target’s furopyrimidin core distinguishes it from pyrimidine () and thienopyrimidine () analogs. The chromen-pyrazolo core () introduces a planar aromatic system, favoring intercalation in DNA or hydrophobic kinase pockets .

Substituent Effects: The 1-cyanocyclohexyl group in the target compound provides steric bulk and moderate hydrophobicity, contrasting with the polar hydroxyethyl group in ’s thienopyrimidin derivative. This may enhance the target’s blood-brain barrier penetration compared to ’s compound . Nitrophenyl (Compound 4, ) and chlorophenyl (Compound 5, ) substituents increase electron-withdrawing properties, which could enhance oxidative stress modulation in antimicrobial applications .

Molecular Weight Trends: Derivatives with extended aromatic systems (e.g., ’s chromen-pyrazolo compound) exhibit higher molecular weights (~589 vs.

Biological Activity

N-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]sulfanyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furo[2,3-d]pyrimidine core, which is known for various biological activities. The molecular formula is C18H22Cl2N4O2C_{18}H_{22}Cl_2N_4O_2 with a molecular weight of 397.3 g/mol. The structure can be represented as follows:

N 2 2 1 cyanocyclohexyl amino 2 oxoethyl sulfanyl 5 6 dimethylfuro 2 3 d pyrimidin 4 yl benzamide\text{N 2 2 1 cyanocyclohexyl amino 2 oxoethyl sulfanyl 5 6 dimethylfuro 2 3 d pyrimidin 4 yl benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furo[2,3-d]pyrimidine scaffold and subsequent functionalization to introduce the cyanocyclohexyl and benzamide groups. The general synthetic route includes:

  • Formation of the Furo[2,3-d]pyrimidine Core : This involves cyclization reactions under specific conditions to achieve the pyrimidine structure.
  • Introduction of Functional Groups : The cyanocyclohexyl group is introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions with appropriate coupling agents.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine metabolism in cancer cells .
  • Case Studies : In vitro studies have shown that derivatives of pyrimidine compounds can effectively reduce tumor cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiviral Activity

The compound's structure suggests potential antiviral properties:

  • Targeting Viral Replication : Similar compounds have been found to inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral propagation .

Immunomodulatory Effects

There are indications that this compound may also possess immunomodulatory effects:

  • Cytokine Inhibition : Some derivatives have been reported to suppress the production of pro-inflammatory cytokines such as TNF-α in human immune cells, suggesting a role in modulating immune responses .

Data Table: Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of GARFTase
AntiviralInterference with viral replication
ImmunomodulatorySuppression of TNF-α production

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Researchers should wear protective eyewear, gloves, lab coats, and masks to avoid skin contact or inhalation. Work should be conducted in a fume hood, and spills must be managed using inert absorbents. Proper disposal methods for organic waste should follow institutional guidelines .

Q. What synthetic routes are commonly used for this compound, and what are their key advantages?

A typical multi-step synthesis involves:

  • Step 1: Coupling of 1-cyanocyclohexylamine with a sulfanyl-ethyl intermediate under carbodiimide-mediated conditions to form the amide bond.
  • Step 2: Thiol-ether formation between the sulfanyl group and the furopyrimidinyl core under basic conditions (e.g., NaH in DMF).
  • Step 3: Benzamide functionalization via nucleophilic substitution. Advantages include modularity for structural analogs and scalability using flow-chemistry setups for hazardous intermediates .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • NMR spectroscopy (1H/13C) verifies bond connectivity and stereochemistry.
  • HPLC-MS assesses purity (>95% recommended for biological assays).
  • X-ray crystallography resolves ambiguous stereochemical configurations (e.g., cyclohexyl ring conformation) .

Advanced Research Questions

Q. What experimental design strategies optimize yield in multi-step synthesis?

  • Design of Experiments (DoE): Use fractional factorial designs to screen critical variables (e.g., reaction time, temperature, catalyst loading).
  • Continuous-flow reactors: Minimize intermediate degradation in oxidation-sensitive steps (e.g., thiol-ether formation) .
  • Purification: Employ orthogonal techniques (e.g., column chromatography followed by recrystallization) to eliminate byproducts like unreacted benzamide precursors .

Q. How should contradictory biological activity results across assays be resolved?

  • Orthogonal validation: Confirm activity using both cell-based (e.g., kinase inhibition) and cell-free (e.g., SPR binding) assays.
  • Buffer optimization: Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration) to mitigate assay-specific interference.
  • Metabolite screening: Check for off-target interactions using LC-MS to identify degradation products .

Q. What computational methods predict binding interactions with target enzymes?

  • Molecular docking (AutoDock/Vina): Screen against kinase domains (e.g., EGFR, VEGFR) using the compound’s 3D structure (PDB-derived or DFT-optimized).
  • Molecular Dynamics (MD) simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Free-energy calculations (MM-PBSA): Quantify binding affinity changes from key residue mutations .

Q. How can solubility challenges in in vitro assays be addressed?

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulations: Encapsulate the compound in PLGA or liposomes to enhance aqueous dispersion.
  • Pro-drug derivatization: Introduce polar groups (e.g., phosphate esters) temporarily to improve solubility .

Methodological Notes

  • Safety and Handling: Prioritize institutional EH&S protocols for cyanide-containing compounds .
  • Data Reproducibility: Document reaction conditions (e.g., inert gas use, moisture control) to minimize batch-to-batch variability .
  • Structural Analysis: Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping peaks in the furopyrimidinyl region .

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